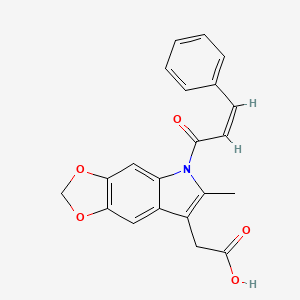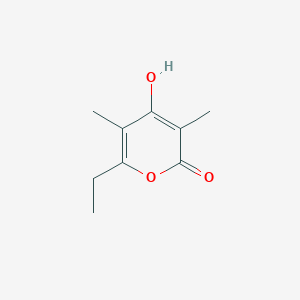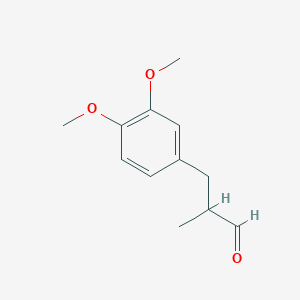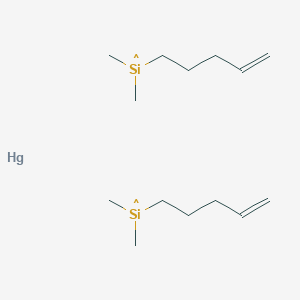![molecular formula C5H11LiSi B14664436 Lithium, [1-(trimethylsilyl)ethenyl]- CAS No. 51666-94-5](/img/structure/B14664436.png)
Lithium, [1-(trimethylsilyl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [1-(trimethylsilyl)ethenyl]- is a lithiated organosilicon compound with the formula LiN(Si(CH3)3)2. It is commonly used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Lithium, [1-(trimethylsilyl)ethenyl]- can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically performed in situ, and the compound can be purified by sublimation or distillation . The reaction is as follows: [ \text{HN(Si(CH}_3\text{)}_2 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{LiN(Si(CH}_3\text{)}_2 + \text{C}4\text{H}{10}} ]
Industrial Production Methods
Industrial production of lithium, [1-(trimethylsilyl)ethenyl]- involves similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the purity and consistency of the compound. The compound is often produced in solution form, such as in tetrahydrofuran (THF), to facilitate its use in various applications .
化学反应分析
Types of Reactions
Lithium, [1-(trimethylsilyl)ethenyl]- undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used as a base in deprotonation reactions to generate enolates and other reactive intermediates.
Substitution Reactions: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with lithium, [1-(trimethylsilyl)ethenyl]- include n-butyllithium, sulfur dichloride, and various organic solvents like THF, hexane, and toluene . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving lithium, [1-(trimethylsilyl)ethenyl]- include various organolithium compounds, acetylides, and lithium enolates . These products are valuable intermediates in organic synthesis.
科学研究应用
Lithium, [1-(trimethylsilyl)ethenyl]- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of lithium, [1-(trimethylsilyl)ethenyl]- involves its ability to act as a strong base, deprotonating various substrates to form reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of desired products . The molecular targets and pathways involved include the generation of enolates and the formation of carbon-carbon bonds .
相似化合物的比较
Similar Compounds
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Ethynyltrimethylsilane
- Lithium (trimethylsilyl)ethynide
Uniqueness
Lithium, [1-(trimethylsilyl)ethenyl]- is unique due to its strong non-nucleophilic base properties and its ability to form stable reactive intermediates. Compared to similar compounds, it offers greater stability and reactivity, making it a preferred choice in various synthetic applications .
属性
CAS 编号 |
51666-94-5 |
|---|---|
分子式 |
C5H11LiSi |
分子量 |
106.2 g/mol |
IUPAC 名称 |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI 键 |
IOWHCZBAIBQNQK-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
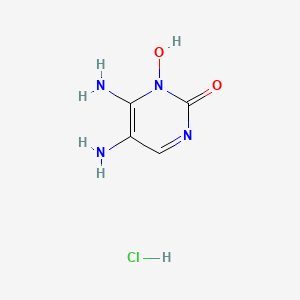
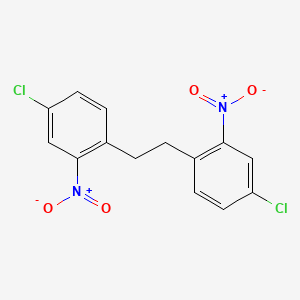
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

